molecular formula C9H7BrN4 B6282021 5-(3-bromophenyl)-1,2,4-triazin-3-amine CAS No. 886497-10-5

5-(3-bromophenyl)-1,2,4-triazin-3-amine

Cat. No.: B6282021
CAS No.: 886497-10-5
M. Wt: 251.1
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Description

5-(3-Bromophenyl)-1,2,4-triazin-3-amine (CAS 886497-10-5) is a high-purity chemical building block with the molecular formula C 9 H 7 BrN 4 and a molecular weight of 251.08 . This 1,2,4-triazine derivative is a key intermediate in medicinal chemistry and anticancer drug discovery research. Recent scientific studies highlight its structural framework in synthesizing novel compounds evaluated for their antitumor properties . Specifically, analogs derived from this core structure have demonstrated significant anticancer activity in vitro against a diverse panel of 58 human cancer cell lines, including CNS cancer (SNB-75), renal cancer (UO-31), and leukemia (CCRF-CEM) cell lines . The compound serves as a valuable scaffold for the development of potential tubulin inhibitors, with molecular docking studies confirming efficient binding affinities to the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ), a primary molecular target for many anticancer agents . Furthermore, related 3-amino-1,2,4-triazine derivatives have shown promise as potent and subtype-selective inhibitors of pyruvate dehydrogenase kinases (PDKs), enzymes directly involved in the metabolic rewiring of aggressive cancer cells, such as KRAS-mutant pancreatic ductal adenocarcinomas . This product is intended for research purposes to support the discovery of new chemotherapeutic agents with potentially enhanced efficacy and lower toxicity. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

886497-10-5

Molecular Formula

C9H7BrN4

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Advanced Characterization and Structural Elucidation of 5 3 Bromophenyl 1,2,4 Triazin 3 Amine and Derivatives

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

For 5-(3-bromophenyl)-1,2,4-triazin-3-amine , the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons. The protons on the bromophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The single proton on the 1,2,4-triazine (B1199460) ring would likely resonate at a downfield chemical shift due to the electron-withdrawing nature of the nitrogen atoms. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the phenyl ring would resonate in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the 1,2,4-triazine ring would appear at lower field (typically δ 140-165 ppm) due to the influence of the electronegative nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Data for Related Triazine Compounds

Compound Name Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine CDCl₃ 2.74 (s, 3H), 7.70 (d, J = 8.5 Hz, 2H), 7.94 (d, J = 8.5 Hz, 2H), 8.77 (s, 1H) Not specified reading.ac.uk
2,4,6-triphenyl-1,3,5-triazine CDCl₃ 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) Not specified rsc.org
2,4,6-tris(4-aminophenyl)-1,3,5-triazine DMSO-d₆ 8.36 (d, J = 8.8 Hz, 6H), 6.70 (d, J = 8.4 Hz, 6H), 5.89(s,6H) 169.5, 152.9, 130.6, 130.1, 122.9, 113.6 rsc.org

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO-d₆ | 2.95–2.97 (m, 4H), 3.15–3.17 (m, 4H), 3.75 (s, 3H), 5.25 (s, 2H), 6.90 (d, 2H), 6.95 (d, 2H), 7.29 (d, 2H), 7.34 (d, 2H), 7.37–7.38 (m, 1H), 7.53 (t, 1H), 7.58–7.60 (m, 1H), 7.67 (t, 1H) | 48.46, 50.14, 55.81, 69.21, 110.56, 114.60, 117.73, 117.96, 128.31, 129.61, 130.16, 130.55, 131.39, 131.94, 133.77, 136.96, 149.36, 150.69, 161.33, 169.72 | mdpi.com |

This table presents data for structurally related compounds to illustrate typical NMR values for this class of heterocycles.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrN₄), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Fragmentation patterns observed in the mass spectrum would also offer structural information, showing the loss of fragments such as the amino group, bromine atom, or cleavage of the triazine ring.

Table 2: Mass Spectrometry Data for a Related Bromo-Substituted Triazine

Compound Name Ionization Method m/z (Relative Intensity, %) Interpretation Reference

| 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine | Not specified | 281.0 (19), 283.1 (19), 180.1 (100), 101.1 (57) | [M]⁺, [M+2]⁺, [M-Br-SMe]⁺, [C₆H₄CN]⁺ | reading.ac.uk |

This table shows the characteristic isotopic pattern for a bromine-containing triazine derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The primary amine (-NH₂) group would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C=N stretching vibrations of the 1,2,4-triazine ring and the C=C stretching of the phenyl ring would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the C-Br stretch would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: General IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Stretch 3300-3500 (two bands) Medium
Primary Amine (N-H) Bend 1580-1650 Medium to Strong
Aromatic Ring (C-H) Stretch 3000-3100 Medium to Weak
Aromatic/Triazine (C=C, C=N) Stretch 1400-1600 Medium to Strong
Aromatic Amine (C-N) Stretch 1250-1335 Strong

| Bromoalkane (C-Br) | Stretch | 500-600 | Medium to Strong |

This table is based on standard IR correlation charts and data from related compounds. reading.ac.ukorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is particularly relevant for conjugated systems. The 1,2,4-triazine ring, in conjugation with the bromophenyl substituent, is expected to exhibit characteristic absorption bands in the UV-Vis spectrum.

Typically, aromatic and heteroaromatic compounds show intense absorptions corresponding to π→π* transitions at shorter wavelengths (200-300 nm) and weaker absorptions from n→π* transitions at longer wavelengths (>300 nm). nih.govaip.org The exact position and intensity of these bands are influenced by the substituents and the solvent used. For this compound, the amino group (an auxochrome) and the bromophenyl group would modulate the electronic transitions of the triazine core. Studies on similar 1,2,4-triazine derivatives have reported absorption maxima in the 300-450 nm range. nih.gov

X-ray Crystallography for Absolute Structure and Conformation

For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and the planarity of the triazine and phenyl rings. It would also reveal the dihedral angle between these two rings, which is a key conformational feature. Furthermore, this analysis would elucidate intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and the nitrogen atoms of the triazine ring, as well as potential π-π stacking interactions between the aromatic systems.

While a crystal structure for the specific title compound is not found in the search results, analyses of related triazine derivatives are well-documented. For example, the crystal structure of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n demonstrated how the triazine ligand coordinates to metal centers and participates in hydrogen bonding. dntb.gov.uamdpi.com Similarly, studies on other substituted triazines have confirmed their molecular geometries and packing arrangements in the solid state. nih.gov

Elemental Analysis for Purity and Composition

Elemental analysis is a standard technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the purity and confirming the empirical formula of a newly synthesized substance.

For this compound, with the molecular formula C₁₀H₇BrN₄, the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the identity and purity of the sample. This technique is often reported alongside spectroscopic data in the characterization of new compounds. dntb.gov.uamdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₇BrN₄)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 10 120.11 47.83%
Hydrogen (H) 1.008 7 7.056 2.81%
Bromine (Br) 79.904 1 79.904 31.82%
Nitrogen (N) 14.007 4 56.028 22.32%

| Total Molecular Weight | | | 251.10 | 100.00% |

This table presents the calculated elemental composition for the title compound.

Computational and Theoretical Studies of 5 3 Bromophenyl 1,2,4 Triazin 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein target.

Molecular docking studies on compounds structurally analogous to 5-(3-bromophenyl)-1,2,4-triazin-3-amine have been performed to predict their binding affinities against various protein targets. For instance, a study on a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the key 3-bromophenyl and amino-heterocycle substructures, investigated their interaction with the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ), a known target for anticancer agents. nih.gov

The simulations predicted that these compounds could fit efficiently within the binding pocket. The calculated binding affinities for this series of related triazole compounds were found to be in the range of -6.502 to -8.341 kcal/mol, indicating favorable and stable interactions. nih.gov A more negative binding affinity value suggests a stronger and more stable ligand-protein complex. While this data is for a closely related 1,2,4-triazole (B32235), it suggests that the this compound scaffold is also a promising candidate for forming stable interactions with this or similar protein targets.

Target ProteinPDB IDAnalog ClassPredicted Binding Affinity Range (kcal/mol)
Tubulin5LYJ5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine-6.502 to -8.341 nih.gov

The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand within the protein's binding site. For the analogous 5-(3-bromophenyl)-1,2,4-triazol-3-amine derivatives docked into the tubulin binding site, two primary types of electrostatic interactions were observed: hydrogen bonds and halogen bonds. nih.gov

Specifically, one of the most potent analogs, compound 4i in the study, which had a binding affinity of -8.149 kcal/mol, was shown to form a hydrogen bond with the amino acid residue Asn258. nih.gov The amino group on the triazole ring and the nitrogen atoms within the ring itself are potential hydrogen bond donors and acceptors, respectively, facilitating such interactions.

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties like orbital energies, electrostatic potential, and vibrational frequencies, providing a deeper understanding of a molecule's reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations on a related compound, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, using the B3LYP method with a 6–311++G(d,p) basis set, determined the HOMO and LUMO energies. irjweb.com These calculations provide a model for the electronic properties of the 1,2,4-triazin-3-amine (B72006) core. The computed HOMO-LUMO energy gap for this related triazine was 4.4871 eV, which indicates a moderate level of chemical reactivity. irjweb.com The distribution of these frontier orbitals shows where the molecule is most likely to participate in chemical reactions; the HOMO is typically localized on electron-rich regions, while the LUMO is on electron-poor regions.

ParameterValue (eV) for a related 1,2,4-triazin-3-amine derivative irjweb.com
HOMO Energy (EHOMO)-6.2967
LUMO Energy (ELUMO)-1.8096
HOMO-LUMO Energy Gap (ΔE)4.4871

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red and are associated with lone pairs of electrons (e.g., on nitrogen or oxygen atoms), indicating sites favorable for electrophilic attack. Regions of positive potential are colored blue and are associated with atomic nuclei with low electron density, indicating sites for nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the 1,2,4-triazine (B1199460) ring and the exocyclic amine group, reflecting their hydrogen-bonding acceptor and donor capabilities. researchgate.net Conversely, a region of positive potential (blue/green) would be expected around the hydrogen atoms of the amine group. Notably, computational studies on other bromo-aromatic compounds, such as bromo-1,3,5-triazine, have shown a region of positive electrostatic potential on the bromine atom along the C-Br bond axis. researchgate.net This feature, known as a sigma-hole (σ-hole), makes the bromine atom a good halogen bond donor, which corroborates the docking study findings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 1,2,4-triazine derivatives has been successfully applied to various biological targets. These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power.

Several statistical methods are employed to generate QSAR models for 1,2,4-triazine analogs. These include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of molecules with their steric and electrostatic fields. For a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives acting as human D-amino acid oxidase (h-DAAO) inhibitors, a CoMFA model yielded a high correlation coefficient, indicating its strong predictive capability. rsc.orgnih.govrsc.orgnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A CoMSIA model for the same set of h-DAAO inhibitors also demonstrated excellent predictive power. rsc.orgnih.govrsc.orgnih.gov

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and various calculated physicochemical descriptors. For a series of triazine derivatives, MLR has been used to develop QSAR models based on quantum chemical and energy descriptors. jocpr.com

The robustness and predictive ability of these models are rigorously evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). High values for these parameters indicate a reliable and predictive QSAR model. rsc.orgnih.govrsc.orgnih.gov

Identification of Physicochemical Descriptors Influencing Activity

A crucial aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For 1,2,4-triazine derivatives, various studies have highlighted the importance of specific descriptors in determining their activity against different targets. nih.govacs.orgnih.gov

Descriptor CategorySpecific DescriptorsPotential Influence on Activity
Electronic HOMO Energy, LUMO Energy, Absolute Electronegativity, Dipole MomentGoverns the ability of the molecule to engage in electronic interactions, such as charge transfer and electrostatic interactions, with the biological target. nih.govjocpr.com
Steric Molar Refractivity, Molecular Weight, Steric EnergyRelates to the size and shape of the molecule, which is critical for fitting into the binding site of a receptor or enzyme. jocpr.com
Hydrophobic LogP (Partition Coefficient)Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. acs.orgnih.gov
Topological Connectivity Indices, Shape IndicesEncodes information about the branching and connectivity of atoms within the molecule, which can influence its overall shape and flexibility.
Thermodynamic Heat of Formation, Total EnergyProvides insights into the stability of the molecule and the energy associated with its formation. jocpr.com

For instance, in a study of triazine derivatives, descriptors such as heat of formation, steric energy, total energy, and LUMO energy were found to be significant in predicting biological activity. jocpr.com Another study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors revealed that absolute electronegativity and water solubility were influential descriptors. nih.gov The nature and position of substituents on the triazine ring and any associated phenyl rings are often key determinants of these descriptor values and, consequently, the biological activity. rsc.orgnih.govrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the binding of a ligand, such as a 1,2,4-triazine derivative, to its biological target. These simulations can help to understand the stability of the ligand-protein complex, identify key interacting amino acid residues, and elucidate the conformational changes that may occur upon binding.

For various 1,2,4-triazine derivatives, MD simulations have been employed to complement molecular docking studies and provide a more dynamic picture of the ligand-receptor interactions. For example, in the study of h-DAAO inhibitors, MD simulations were used to confirm the stability of the inhibitor within the active site of the enzyme. rsc.orgnih.govrsc.orgnih.gov These simulations revealed the crucial role of hydrogen bonds and hydrophobic interactions in maintaining the stability of the complex. rsc.orgnih.govrsc.org Specifically, the triazine core was often found to form key hydrogen bonds with the protein backbone, while substituted phenyl rings engaged in hydrophobic interactions with surrounding residues. rsc.orgnih.govrsc.org

While no specific MD simulation studies have been reported for this compound, it is reasonable to expect that this technique would be highly applicable to understanding its interactions with potential biological targets. Such simulations could elucidate the role of the 3-bromophenyl group in binding and provide a rationale for its observed or predicted activity. The insights gained from MD simulations are invaluable for the rational design and optimization of new, more potent analogs. youtube.com

Potential Research Applications and Future Directions for 5 3 Bromophenyl 1,2,4 Triazin 3 Amine

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. These molecular tools can be used to selectively interact with and report on the function of specific proteins or pathways. The 1,2,4-triazine (B1199460) scaffold, a key component of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, is recognized for its utility in creating bioactive compounds. nih.gov Its modest dipole character, rigidity, and in vivo stability make it an attractive framework for designing chemical probes. nih.gov

Future research could focus on modifying the this compound structure to incorporate reporter groups, such as fluorescent tags or biotin, without compromising its binding affinity for a specific biological target. Such probes would be invaluable for a variety of applications, including target identification and validation, high-throughput screening, and imaging of biological processes in living cells.

Scaffold for Further Medicinal Chemistry Research and Lead Compound Optimization

The this compound scaffold has shown considerable promise as a starting point for medicinal chemistry research and lead compound optimization. The 1,2,4-triazole (B32235) moiety, closely related to the triazine core, is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antiprotozoal, antibacterial, and anti-inflammatory properties. nih.gov

Recent studies have explored analogs of this compound, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, for their anticancer potential. nih.govnih.gov These studies have demonstrated that modifications to the core structure can lead to compounds with significant inhibitory activity against various cancer cell lines. nih.govnih.gov For instance, certain analogs have shown promising activity against CNS cancer cell lines. nih.govnih.gov

The process of lead optimization involves systematically modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, this could involve:

Substitution at the amino group: Introducing different aryl or alkyl groups to explore structure-activity relationships (SAR).

Modification of the phenyl ring: Replacing the bromine atom with other halogens or functional groups to modulate electronic properties and binding interactions.

Alterations to the triazine ring: Exploring other substitution patterns on the triazine core to enhance biological activity.

One study on a related 3-amino-1,2,4-triazin-5(2H)-one scaffold demonstrated that such modifications can lead to a significant increase in inhibitory activity against specific kinases like Fyn. nih.gov This highlights the potential for optimizing the this compound structure to develop potent and selective inhibitors for various therapeutic targets.

Investigation in Materials Science Contexts (e.g., Corrosion Inhibitors)

The application of 1,2,4-triazine derivatives extends beyond medicine into the realm of materials science. Notably, these compounds have been investigated as corrosion inhibitors for various metals. The nitrogen atoms in the triazine ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

While specific studies on this compound as a corrosion inhibitor are not yet prevalent, the general class of 1,2,4-triazines has shown significant potential in this area. researchgate.net Future research could explore the efficacy of this particular compound and its derivatives in preventing the corrosion of steel, copper, and other alloys in various aggressive environments. The presence of the bromine atom and the amine group could offer unique adsorption characteristics on metal surfaces, potentially leading to highly effective corrosion inhibition.

Advanced Methodologies for Mechanism of Action Elucidation

Understanding the precise mechanism of action is fundamental to the development of any new therapeutic agent. For this compound and its derivatives, a variety of advanced methodologies can be employed to elucidate how they exert their biological effects.

In silico studies , such as molecular docking, are powerful tools for predicting the binding modes of small molecules to their protein targets. For example, docking studies on analogs of this compound have suggested that they may bind to the tubulin-combretastatin A-4 binding site, a key target for many anticancer drugs. nih.govresearchgate.net These studies have also highlighted the importance of hydrogen bonds and halogen bonds in the binding interactions. nih.govresearchgate.net

Experimental approaches are essential to validate the predictions from computational models. Techniques such as X-ray crystallography can provide a detailed, atomic-level picture of the ligand-protein complex. Furthermore, a range of biochemical and cell-based assays can be used to confirm the functional consequences of target engagement. For instance, investigating the effect of the compound on the cell cycle or apoptosis can provide insights into its anticancer mechanism.

One study on a related isoxazolo[5,4-e]-1,2,4-triazepine derivative utilized a combination of spectroscopic methods and biological assays to understand its immunosuppressive mechanism, revealing its impact on signaling pathways and the production of inflammatory mediators. nih.gov A similar multi-faceted approach will be crucial for fully understanding the mechanism of action of this compound.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. While established methods exist for the synthesis of 1,2,4-triazines, there is always a need for improvement.

Current synthetic strategies for related compounds often involve multi-step procedures. nih.gov For example, the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs starts from substituted anilines and proceeds through several intermediates. nih.gov

Future research in this area should focus on:

Developing one-pot reactions: These can significantly improve efficiency by reducing the number of purification steps and minimizing waste. Domino annulation reactions are a promising approach for the one-pot synthesis of 1,2,4-triazine derivatives. rsc.org

Utilizing green chemistry principles: This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. For instance, eco-friendly synthesis methods for 1,2,4-triazine derivatives have been developed using catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvent-free or aqueous conditions. researchgate.netbibliomed.org The use of reusable catalysts, such as zinc-based nanocrystals, also aligns with the principles of sustainable chemistry. rsc.org

Exploring novel starting materials: The use of readily available and inexpensive starting materials can make the synthesis more cost-effective.

Design and Synthesis of Next-Generation Analogues with Tuned Properties

Building upon the foundation of the this compound scaffold, the design and synthesis of next-generation analogues with fine-tuned properties is a key future direction. This involves a rational design approach, often guided by computational modeling, to create new molecules with enhanced potency, selectivity, and desirable physicochemical properties.

The 1,3,5-triazine (B166579) core, a close relative of the 1,2,4-triazine, has been successfully used as a scaffold for developing novel anticancer agents. rsc.orgresearchgate.net By applying a molecular hybridization strategy, researchers have created imamine-1,3,5-triazine derivatives with potent antiproliferative activity. rsc.org A similar approach could be applied to the this compound scaffold.

The concept of isosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. researchgate.net By exploring isosteric replacements for the bromine atom or the amine group, or even by modifying the triazine ring itself, it may be possible to create analogues with improved drug-like properties.

The synthesis of a series of 1,3,5-triazine analogues incorporating various structural motifs has led to the discovery of compounds with potent antioxidant and antibacterial activities. nih.govnih.gov This demonstrates the versatility of the triazine scaffold and the potential for creating a diverse library of analogues from a single core structure.

Integrated Experimental and Computational Approaches in Drug Discovery Pipelines

The integration of experimental and computational methods is now a standard practice in modern drug discovery. This synergistic approach allows for a more efficient and rational design of new drug candidates.

Computational tools can be used at various stages of the drug discovery pipeline:

Target identification and validation: In silico methods can help to identify potential protein targets for a given compound.

Virtual screening: Large libraries of compounds can be computationally screened to identify potential hits.

ADME/Tox prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound can be predicted using computational models, helping to identify potential liabilities early in the discovery process. nih.govresearchgate.net Studies on analogs of this compound have utilized such predictions to assess their drug-likeness. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to understand the relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogues. nih.gov

Experimental validation is crucial to confirm the predictions from computational models. This includes:

Synthesis and characterization of new compounds.

In vitro biological evaluation: Testing the compounds in a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.

By closely integrating these computational and experimental approaches, the drug discovery process for compounds based on the this compound scaffold can be significantly accelerated, leading to the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-bromophenyl)-1,2,4-triazin-3-amine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Route Selection : Start with bromination of phenyltriazine precursors (e.g., Suzuki-Miyaura coupling for aryl-bromine introduction) .
  • Optimization : Vary temperature (80–120°C), solvent (DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Monitor purity via HPLC and adjust stoichiometry of bromophenyl intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound .

Q. How should researchers characterize the structural and purity attributes of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and triazine ring signals (δ 8.5–9.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 253.1 (C₉H₇BrN₄) .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites on the triazine ring .
  • Molecular Docking : Simulate binding affinity with enzymes (e.g., kinases) using AutoDock Vina; focus on bromophenyl moiety’s van der Waals interactions .
  • MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS, AMBER) .

Q. How can researchers resolve contradictions in biological activity data for this compound across different experimental models?

  • Methodological Answer :

  • Model Validation : Compare in vitro (cell lines) and in vivo (rodent) toxicity assays. Control for metabolic differences (e.g., cytochrome P450 activity) .
  • Dose-Response Analysis : Use Hill equation to standardize IC₅₀ values. Replicate studies under identical conditions (pH, temperature) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify trends .

Q. What strategies are recommended for evaluating the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Answer :

  • Biodegradation Tests : Use OECD 301B (modified Sturm test) to measure CO₂ evolution under aerobic conditions .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests .
  • Field Monitoring : Deploy passive samplers in water systems near synthetic labs to detect bioaccumulation .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups in this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace bromine with Cl/F or modify the triazine ring (e.g., 1,2,4-triazole derivatives) .
  • Activity Profiling : Test analogs against bacterial (Gram+/−) and fungal strains (MIC assays) .
  • Data Correlation : Use QSAR models to link substituent electronegativity to antimicrobial potency .

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